1-(4-fluorobenzyl)-4-methyl-1,4-diazepane 1-(4-fluorobenzyl)-4-methyl-1,4-diazepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC10898094
InChI: InChI=1S/C13H19FN2/c1-15-7-2-8-16(10-9-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3
SMILES: CN1CCCN(CC1)CC2=CC=C(C=C2)F
Molecular Formula: C13H19FN2
Molecular Weight: 222.30 g/mol

1-(4-fluorobenzyl)-4-methyl-1,4-diazepane

CAS No.:

Cat. No.: VC10898094

Molecular Formula: C13H19FN2

Molecular Weight: 222.30 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluorobenzyl)-4-methyl-1,4-diazepane -

Specification

Molecular Formula C13H19FN2
Molecular Weight 222.30 g/mol
IUPAC Name 1-[(4-fluorophenyl)methyl]-4-methyl-1,4-diazepane
Standard InChI InChI=1S/C13H19FN2/c1-15-7-2-8-16(10-9-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3
Standard InChI Key VIPJLTZFERSEDJ-UHFFFAOYSA-N
SMILES CN1CCCN(CC1)CC2=CC=C(C=C2)F
Canonical SMILES CN1CCCN(CC1)CC2=CC=C(C=C2)F

Introduction

1-(4-Fluorobenzyl)-4-methyl-1,4-diazepane is a nitrogen-containing heterocyclic compound belonging to the diazepane family. It has garnered attention in chemical and pharmaceutical research due to its structural features and potential biological activity. Below is a detailed exploration of its chemical properties, synthesis, and applications.

Structural Features

The structure of 1-(4-fluorobenzyl)-4-methyl-1,4-diazepane includes:

  • A seven-membered diazepane ring.

  • A methyl group attached to one of the nitrogen atoms.

  • A benzyl group substituted with a fluorine atom at the para position.

These structural elements make it a versatile scaffold for chemical modifications aimed at enhancing pharmacological properties.

Synthesis

The synthesis of 1-(4-fluorobenzyl)-4-methyl-1,4-diazepane typically involves:

  • Starting Materials: Precursors such as 4-fluorobenzyl chloride and methyl-substituted diazepane.

  • Reaction Conditions: Nucleophilic substitution reactions under controlled temperatures to attach the benzyl group.

  • Purification: Techniques like recrystallization or chromatography to achieve high purity.

Optimization of reaction conditions is critical to ensure high yields and minimal by-products.

Applications in Research

Although limited data is available on this specific compound's direct applications, related diazepane derivatives have shown significant promise in pharmaceutical research:

  • Central Nervous System (CNS): Compounds containing diazepane rings often interact with neurotransmitter systems, suggesting potential use in treating anxiety or mood disorders.

  • Drug Development: The fluorine atom enhances metabolic stability and receptor binding affinity, making it a candidate for further pharmacological studies.

Comparison with Related Compounds

Compound NameKey DifferencePotential Impact on Activity
1-(3-Fluorobenzyl)-4-methyl-1,4-diazepaneFluorine at meta positionMay alter receptor interactions
DiazepamBenzodiazepine structureEstablished anxiolytic with CNS effects
1-(4-Fluorobenzoyl)-1,4-diazepaneBenzoyl instead of benzyl groupIncreased rigidity; different bioactivity

The positioning of functional groups significantly influences the pharmacological profile of these compounds.

Limitations and Future Directions

While preliminary data suggests potential biological activity for compounds like 1-(4-fluorobenzyl)-4-methyl-1,4-diazepane, further studies are required to:

  • Elucidate its mechanism of action.

  • Investigate its pharmacokinetics and toxicity profiles.

  • Explore its therapeutic applications through in vitro and in vivo studies.

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